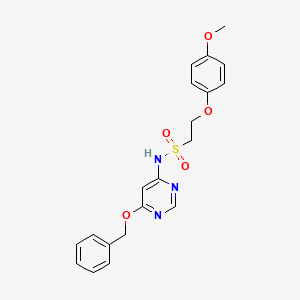
2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride” is a chemical compound . It is the immediate and active metabolite of midrodine, a direct-acting sympathomimetic with selective alpha-adrenergic agonist activity .
Synthesis Analysis
Midrodine is used as a prodrug for deglymidodrine, which acts as a peripheral vasoconstrictor in the treatment of certain hypotensive states . The synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol is from 1-(2,5-Dimethoxyphenyl)-2-nitroethanol .Molecular Structure Analysis
The molecular formula of “this compound” is C10H16ClNO . The InChI code is 1S/C10H15NO/c1-7-3-8(2)5-9(4-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3 .Scientific Research Applications
Chemical Synthesis and Analysis
Synthetic Methodologies
Research on related compounds such as 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) and its analogs demonstrates sophisticated synthetic routes and analytical techniques, including nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. These methodologies could be adapted for the synthesis and analysis of 2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride, providing insights into its structural properties and purity (Power et al., 2015).
Conformational Analysis
The study of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives through X-ray diffraction analysis illustrates the importance of conformational analysis in understanding the molecular structure and behavior of chemical compounds. Such analyses could be crucial for elucidating the structural dynamics of this compound in different environments (Nitek et al., 2020).
Pharmacological Potential
- Receptor Agonism: While not directly related to this compound, the discovery of nonpeptidic agonists for receptors such as the urotensin-II receptor highlights the potential for compounds with unique structural features to serve as leads in drug discovery. Research on related compounds could inspire investigations into the pharmacological activities of this compound, exploring its potential as a modulator of specific biological targets (Croston et al., 2002).
Material Science Applications
- Molecular Complexes: Studies on molecular complexes and polymorphism demonstrate the importance of understanding how compounds interact with solvents and other molecules, which is crucial for applications in material science and formulation development. Research on similar compounds could provide valuable knowledge on how this compound might form complexes or exhibit polymorphism, influencing its physical properties and stability (Toda et al., 1985).
Mechanism of Action
Safety and Hazards
The safety information available indicates that “2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol hydrochloride” may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and wearing protective gloves/eye protection/face protection (P280) .
Properties
IUPAC Name |
2-amino-2-(3,5-dimethylphenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-7-3-8(2)5-9(4-7)10(11)6-12;/h3-5,10,12H,6,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNJYROXNDYVKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CO)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
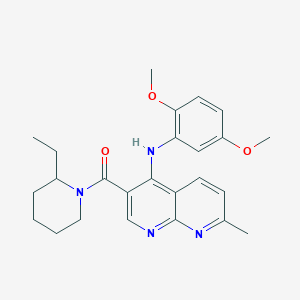
![3-(2-fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2681440.png)
![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B2681441.png)
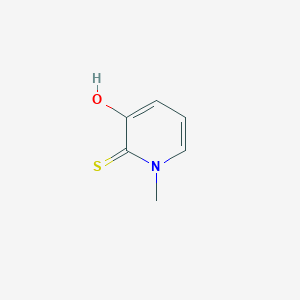
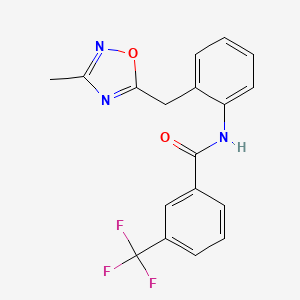
![6-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2681448.png)
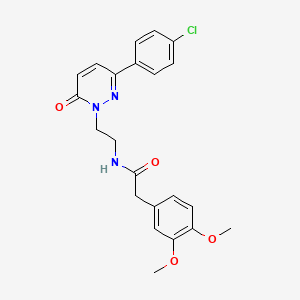
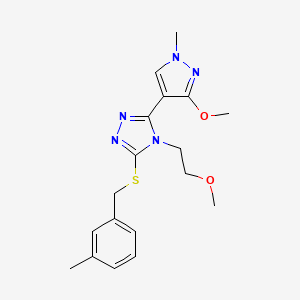



![N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-propan-2-amine dihydrochloride](/img/no-structure.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2681461.png)
